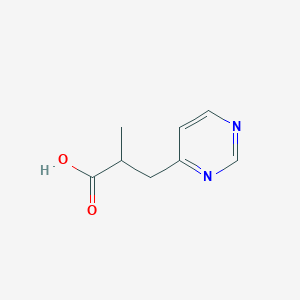

2-Methyl-3-pyrimidin-4-yl-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-3-pyrimidin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(8(11)12)4-7-2-3-9-5-10-7/h2-3,5-6H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWIEAWILPSRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655117 | |

| Record name | 2-Methyl-3-(pyrimidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819850-15-2 | |

| Record name | α-Methyl-4-pyrimidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=819850-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(pyrimidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-pyrimidin-4-yl-propionic acid

This guide provides a detailed exploration of synthetic pathways for obtaining 2-Methyl-3-pyrimidin-4-yl-propionic acid, a significant heterocyclic compound with potential applications in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

This compound is a substituted pyrimidine derivative featuring a propionic acid moiety at the 4-position of the pyrimidine ring. The pyrimidine scaffold is a cornerstone in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals.[1][2] The specific substitution pattern of the target molecule imparts unique physicochemical properties that are of interest for structure-activity relationship (SAR) studies in various therapeutic areas. This guide will detail three plausible and scientifically robust synthetic strategies for the preparation of this compound, providing in-depth mechanistic insights and detailed experimental protocols.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several convergent strategies. This guide will focus on three primary pathways:

-

The Michael Addition Route: A convergent approach involving the conjugate addition of a nucleophile to a pre-functionalized pyrimidine.

-

The Palladium-Catalyzed Cross-Coupling Route: A powerful method for C-C bond formation, attaching the desired sidechain to a pyrimidine core.

-

The Acetonitrile Alkylation Route: A stepwise approach involving the elaboration of a readily available pyrimidine-containing building block.

The selection of a particular route in a research or development setting would be guided by factors such as the availability of starting materials, desired scale of synthesis, and the need for specific stereochemical control (though this guide focuses on the racemic synthesis).

Pathway 1: The Michael Addition Route

This elegant pathway hinges on the 1,4-conjugate addition of a suitable carbon nucleophile to a 4-vinylpyrimidine derivative. The key steps involve the preparation of the Michael acceptor followed by the addition reaction and subsequent functional group manipulations.

Conceptual Workflow

Caption: Workflow for the Michael Addition Route.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Vinylpyrimidine (Michael Acceptor)

The synthesis of 4-vinylpyrimidine can be achieved from 4-chloropyrimidine via a palladium-catalyzed cross-coupling reaction.

-

Reaction: Stille or Suzuki coupling

-

Starting Material: 4-Chloropyrimidine

-

Reagent: Vinyltributyltin (Stille) or potassium vinyltrifluoroborate (Suzuki)

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Solvent: Dioxane or Toluene

-

Protocol:

-

To a solution of 4-chloropyrimidine (1.0 eq) in degassed dioxane, add the vinylating reagent (1.2 eq) and the palladium catalyst (0.05 eq).

-

For Suzuki coupling, a base such as Cs₂CO₃ (2.0 eq) is required.

-

Heat the mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-vinylpyrimidine.

-

Step 2: Michael Addition of Diethyl Methylmalonate

The key C-C bond formation occurs in this step through the conjugate addition of the enolate of diethyl methylmalonate to 4-vinylpyrimidine.

-

Reaction: Michael Addition

-

Substrate: 4-Vinylpyrimidine

-

Nucleophile: Diethyl methylmalonate

-

Base: Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK)

-

Solvent: Ethanol or THF

-

Protocol:

-

To a solution of diethyl methylmalonate (1.5 eq) in anhydrous ethanol, add sodium ethoxide (1.5 eq) at 0 °C and stir for 30 minutes.

-

Add a solution of 4-vinylpyrimidine (1.0 eq) in ethanol dropwise to the enolate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

The resulting Michael adduct can be purified by chromatography, though it is often carried directly to the next step.

-

Step 3: Hydrolysis and Decarboxylation

The final step involves the hydrolysis of the ester groups followed by decarboxylation to yield the target carboxylic acid.

-

Reaction: Saponification and Decarboxylation

-

Substrate: Diethyl 2-methyl-2-(2-(pyrimidin-4-yl)ethyl)malonate

-

Reagent: Aqueous NaOH or KOH, followed by acidification

-

Protocol:

-

Dissolve the crude Michael adduct in a mixture of ethanol and 2 M aqueous NaOH.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and acidify to pH 2-3 with concentrated HCl.

-

Heat the acidified solution to 80-100 °C for 2-4 hours to effect decarboxylation.

-

Cool the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer, concentrate, and purify the final product by recrystallization or chromatography.

-

Data Summary

| Step | Product | Typical Yield | Purity (by HPLC) |

| 1 | 4-Vinylpyrimidine | 70-85% | >95% |

| 2 | Michael Adduct | 60-75% | (Carried forward) |

| 3 | This compound | 80-90% (from adduct) | >98% |

Pathway 2: The Palladium-Catalyzed Cross-Coupling Route

This pathway leverages the power and versatility of modern cross-coupling chemistry to directly form the C-C bond between the pyrimidine ring and the propionic acid sidechain. A key starting material for this route is a 4-halopyrimidine.

Conceptual Workflow

Caption: Workflow for the Cross-Coupling Route.

Detailed Experimental Protocols

Step 1: Preparation of the Organozinc Reagent

The formation of a suitable organozinc reagent from a protected propionic acid derivative is the first crucial step.

-

Reaction: Zinc Insertion (Reformatsky-type reagent formation)

-

Starting Material: Ethyl 2-bromo-2-methylpropanoate

-

Reagent: Activated Zinc (Rieke Zinc or Zn-Cu couple)

-

Solvent: Anhydrous THF

-

Protocol:

-

Activate zinc dust by stirring with a small amount of iodine in THF until the color disappears, or use commercially available activated zinc.

-

To a suspension of the activated zinc (1.5 eq) in anhydrous THF, add a solution of ethyl 2-bromo-2-methylpropanoate (1.2 eq) dropwise under an inert atmosphere.

-

The reaction is often initiated by gentle heating or sonication.

-

Stir the mixture at room temperature for 2-4 hours to form the organozinc reagent. This reagent is typically used in situ.

-

Step 2: Negishi Cross-Coupling

The organozinc reagent is then coupled with 4-chloropyrimidine in a palladium-catalyzed reaction.

-

Reaction: Negishi Cross-Coupling

-

Substrates: 4-Chloropyrimidine and the in situ generated organozinc reagent

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Solvent: Anhydrous THF

-

Protocol:

-

To the freshly prepared organozinc reagent, add 4-chloropyrimidine (1.0 eq) and the palladium catalyst (0.05 eq).

-

Heat the reaction mixture to reflux (around 65 °C) for 6-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction and quench with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer and purify the crude ester by column chromatography.

-

Step 3: Ester Hydrolysis

The final step is the saponification of the ester to yield the target carboxylic acid.

-

Reaction: Saponification

-

Substrate: Ethyl 2-methyl-3-(pyrimidin-4-yl)propanoate

-

Reagent: Aqueous LiOH, NaOH, or KOH

-

Protocol:

-

Dissolve the purified ester in a mixture of THF or ethanol and 1 M aqueous LiOH.

-

Stir the reaction at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to afford the final product.

-

Purify by recrystallization if necessary.

-

Data Summary

| Step | Product | Typical Yield | Purity (by HPLC) |

| 1 & 2 | Ethyl 2-methyl-3-(pyrimidin-4-yl)propanoate | 50-65% (over two steps) | >95% |

| 3 | This compound | >90% | >98% |

Pathway 3: The Acetonitrile Alkylation Route

This pathway offers a more linear approach, starting from the commercially available pyrimidin-4-yl-acetonitrile.[3] The synthesis involves the sequential alkylation of the active methylene group and subsequent hydrolysis of the nitrile.

Conceptual Workflow

Caption: Workflow for the Acetonitrile Alkylation Route.

Detailed Experimental Protocols

Step 1: Alkylation of Pyrimidin-4-yl-acetonitrile

The active methylene group of the starting material is deprotonated and then alkylated with a methylating agent.

-

Reaction: α-Alkylation of a nitrile

-

Starting Material: Pyrimidin-4-yl-acetonitrile

-

Base: Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

-

Alkylating Agent: Methyl iodide (CH₃I)

-

Solvent: Anhydrous THF or DMF

-

Protocol:

-

To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of pyrimidin-4-yl-acetonitrile (1.0 eq) in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

-

Cool the reaction back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Stir the reaction at room temperature for 4-6 hours.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the resulting 2-(pyrimidin-4-yl)propanenitrile by column chromatography.

-

Step 2: Hydrolysis of the Nitrile

The final step is the hydrolysis of the nitrile group to the corresponding carboxylic acid under acidic or basic conditions.

-

Reaction: Nitrile Hydrolysis

-

Substrate: 2-(Pyrimidin-4-yl)propanenitrile

-

Reagent: Concentrated H₂SO₄ or aqueous NaOH

-

Protocol (Acidic Hydrolysis):

-

Add the alkylated nitrile to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux for 12-24 hours.

-

Cool the reaction and carefully neutralize with a strong base (e.g., NaOH) to pH 2-3.

-

Extract the product with ethyl acetate.

-

Dry the organic phase and remove the solvent under reduced pressure.

-

Purify the final product by recrystallization.

-

Data Summary

| Step | Product | Typical Yield | Purity (by HPLC) |

| 1 | 2-(Pyrimidin-4-yl)propanenitrile | 65-80% | >95% |

| 2 | This compound | 50-70% | >98% |

Conclusion

This technical guide has outlined three distinct and viable synthetic pathways for the preparation of this compound. Each route offers its own set of advantages and challenges. The Michael Addition route is an elegant convergent strategy, the Cross-Coupling route provides a direct and powerful C-C bond formation method, and the Acetonitrile Alkylation route offers a more linear and potentially cost-effective approach. The choice of the optimal synthetic route will depend on the specific requirements of the research or development program. The detailed protocols and data provided herein should serve as a valuable resource for chemists in the synthesis of this and related pyrimidine derivatives.

References

- Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Deriv

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [No Source URL Provided].

- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.

- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.

- A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry.

- C–C Bond Formation by Cross-coupling.

- Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. PMC - NIH.

- Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b.

- 2-(Pyrimidin-4-yl)acetonitrile. PubChem.

- The Reform

- Reformatsky Reaction. Thermo Fisher Scientific - US.

- Reform

- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.

- ALKYLATION OF 2H (ALKYL)-SUBSTITUTED PYRIMIDINONES-4. Scholarzest.

- Investigations towards the stereoselective organocatalyzed Michael addition of dimethyl malonate to a racemic nitroalkene: possible route to the 4-methylpregabalin core structure. PubMed Central.

- Palladium-catalyzed cross-coupling reactions in total synthesis. PubMed - NIH.

- Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.

- Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC - NIH.

- US3755412A - Alkylation of acetonitriles.

- Heck coupling reaction of aryl bromide with methyl acrylate.

- Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals.

- Synthesis of novel pyrimidine C-nucleosides. PMC - NIH.

- Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. PMC - NIH.

- Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malon

- Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides medi

- Convenient syntheses of isotopically labeled pyrimidine 2'-deoxynucleosides and their 5-hydroxy oxid

- Synthesis of pyrimidine derivatives (2a–2h) using: glacial acetic acid,...

- Pyrimidine synthesis. Organic Chemistry Portal.

- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH.

- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH.

- Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. I.R.I.S..

Sources

An In-depth Technical Guide to 2-Methyl-3-pyrimidin-4-yl-propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-3-pyrimidin-4-yl-propionic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their work.

Core Compound Identification

Chemical Name: this compound CAS Number: 819850-15-2

This unique identifier is crucial for unambiguous identification in procurement, regulatory submissions, and scientific literature.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | PubChem |

| Molecular Weight | 166.18 g/mol | PubChem |

| Appearance | Crystalline solid | |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | |

| Storage | Store at -20°C for long-term stability. |

The Pyrimidine Moiety: A Cornerstone in Medicinal Chemistry

The pyrimidine ring system is a ubiquitous scaffold in a vast array of biologically active molecules, including natural products and synthetic drugs. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. In drug design, the pyrimidine core offers a versatile platform for introducing substituents that can modulate a molecule's pharmacological profile, including its binding affinity to target proteins, metabolic stability, and pharmacokinetic properties. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, contributing to strong and specific interactions with biological targets.

Strategic Importance in Drug Discovery

This compound serves as a valuable synthetic intermediate in the construction of more complex molecules with potential therapeutic applications. The propionic acid side chain provides a handle for further chemical modifications, such as amide bond formation, allowing for the facile introduction of diverse chemical functionalities. This enables the exploration of structure-activity relationships (SAR) in drug discovery campaigns. The methyl group on the propionic acid chain introduces a chiral center, which can be critical for achieving stereospecific interactions with biological targets, potentially leading to improved potency and reduced off-target effects.

Proposed Synthetic Pathway

Diagram of the Proposed Synthetic Workflow

The Ascendant Therapeutic Potential of Pyrimidine Propionic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine nucleus, a cornerstone of medicinal chemistry, continues to provide a versatile scaffold for the development of novel therapeutic agents. Its presence in fundamental biological molecules like nucleic acids underscores its inherent biocompatibility and potential for molecular recognition.[1][2] This technical guide delves into a specialized subclass: pyrimidine propionic acid derivatives. By integrating a propionic acid moiety, a common pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), with the diverse biological activities of the pyrimidine ring, a synergistic enhancement of therapeutic efficacy is often achieved. This document provides an in-depth exploration of the synthesis, multifaceted biological activities—including anticancer, anti-inflammatory, and antimicrobial properties—and mechanistic underpinnings of these promising compounds. Detailed experimental protocols, data-driven insights, and visual pathway diagrams are presented to empower researchers and drug development professionals in their quest for next-generation therapeutics.

Introduction: The Pyrimidine Scaffold and the Propionic Acid Advantage

The pyrimidine ring is a privileged structure in drug discovery, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities.[3][4] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an ideal anchor for binding to biological targets. The introduction of a propionic acid group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This carboxylic acid functional group can enhance solubility, facilitate interactions with specific amino acid residues in target proteins, and mimic the structure of endogenous ligands. The convergence of these two pharmacologically significant motifs in pyrimidine propionic acid derivatives has opened new avenues for designing potent and selective therapeutic agents.

Synthesis of Pyrimidine Propionic Acid Derivatives: A Generalized Approach

The synthesis of pyrimidine propionic acid derivatives can be achieved through various established synthetic routes. A common and adaptable method involves the multicomponent Biginelli reaction or similar cyclocondensation reactions.

A generalized synthetic scheme often commences with the reaction of a β-ketoester bearing a propionic acid group with an aldehyde and a urea or thiourea derivative. This one-pot synthesis allows for the efficient construction of the dihydropyrimidine core, which can be subsequently modified to introduce further diversity.

This modular approach allows for the systematic variation of substituents at different positions of the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR).

Anticancer Activity: Targeting the Machinery of Malignancy

Pyrimidine derivatives have demonstrated significant potential as anticancer agents, and the inclusion of a propionic acid side chain can further enhance this activity.[5][6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Topoisomerase IIα

One of the proposed mechanisms of action for some pyrimidine derivatives is the inhibition of topoisomerase IIα (Topo IIα), an enzyme crucial for DNA replication and cell division.[5] By binding to the Topo IIα-DNA complex, these compounds can stabilize the cleavage complex, leading to DNA strand breaks and ultimately triggering apoptosis in cancer cells. The propionic acid moiety can potentially form key interactions within the enzyme's binding pocket, contributing to the inhibitory activity.

In Vitro Evaluation of Anticancer Activity

The anticancer potential of newly synthesized pyrimidine propionic acid derivatives is typically assessed using a panel of human cancer cell lines. The sulforhodamine B (SRB) assay is a widely used method to determine cytotoxicity.

Table 1: Representative Antiproliferative Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative A | LoVo (Colon) | 15.2 | [5] |

| Derivative B | MCF-7 (Breast) | 10.8 | [5] |

| Derivative C | A549 (Lung) | 12.5 | [5] |

| Doxorubicin | (Control) | 0.8 | [5] |

Note: The data presented here are illustrative and based on reported activities of various pyrimidine derivatives. Specific IC50 values for propionic acid derivatives would require targeted experimental evaluation.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

The structural similarity of the propionic acid moiety to that found in classic NSAIDs suggests that pyrimidine propionic acid derivatives may possess significant anti-inflammatory properties.[2] Inflammation is a complex biological response, and chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[7] Pyrimidine derivatives have been shown to selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, while sparing the constitutive COX-1 isoform, which is involved in physiological functions. This selectivity can lead to a more favorable side-effect profile.

A study on a series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives demonstrated significant anti-inflammatory activity in a rat paw edema model, highlighting the potential of this chemical class.[8]

Antimicrobial Activity: Combating Infectious Agents

The pyrimidine scaffold is also a key component of many antimicrobial agents.[6][9] The development of new antimicrobial drugs is a critical global health priority due to the rise of antibiotic-resistant bacteria. Pyrimidine propionic acid derivatives represent a promising class of compounds for the development of novel anti-infective therapies.

In Vitro Antimicrobial Screening

The antimicrobial activity of synthesized compounds is typically evaluated against a panel of clinically relevant bacterial and fungal strains. The disk diffusion method and the determination of the Minimum Inhibitory Concentration (MIC) are standard assays used for this purpose.

Table 2: Representative Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Derivative X | Staphylococcus aureus | 18 | 16 | [6] |

| Derivative Y | Escherichia coli | 15 | 32 | [6] |

| Derivative Z | Candida albicans | 16 | 32 | [6] |

| Ampicillin | S. aureus | 25 | 4 | [6] |

| Nystatin | C. albicans | 22 | 8 | [6] |

Note: This table provides illustrative data based on general findings for pyrimidine derivatives. The actual antimicrobial spectrum and potency of pyrimidine propionic acid derivatives would need to be determined experimentally.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following sections provide step-by-step methodologies for key experiments in the evaluation of pyrimidine propionic acid derivatives.

General Synthesis of a Dihydropyrimidine Propionic Acid Derivative

Objective: To synthesize a model dihydropyrimidine propionic acid derivative via a three-component reaction.

Materials:

-

β-ketoester with a propionic acid side chain (1 equivalent)

-

Aromatic aldehyde (1 equivalent)

-

Urea or Thiourea (1.5 equivalents)

-

Ethanol (solvent)

-

Catalytic amount of hydrochloric acid

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve the β-ketoester and the aromatic aldehyde in ethanol.

-

Add the urea or thiourea to the solution.

-

Add a few drops of concentrated hydrochloric acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine propionic acid derivative.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: To determine the in vitro cytotoxicity of pyrimidine propionic acid derivatives against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

Trichloroacetic acid (TCA) solution

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, fix the cells by gently adding cold TCA solution and incubate for 1 hour at 4°C.

-

Wash the plates five times with water to remove the TCA.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye.

-

Air-dry the plates and then solubilize the bound dye with Tris-base solution.

-

Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

Pyrimidine propionic acid derivatives represent a promising class of compounds with a broad spectrum of biological activities. The strategic combination of the versatile pyrimidine scaffold with the pharmacologically significant propionic acid moiety offers a powerful approach for the design of novel therapeutics with enhanced efficacy and potentially improved safety profiles. The demonstrated anticancer, anti-inflammatory, and antimicrobial activities warrant further investigation and optimization of these derivatives.

Future research should focus on:

-

Expansion of Chemical Libraries: Synthesizing a wider range of pyrimidine propionic acid derivatives with diverse substitutions to conduct comprehensive structure-activity relationship studies.[1]

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to understand their therapeutic effects at a deeper level.

-

In Vivo Efficacy and Safety Profiling: Evaluating the most promising lead compounds in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity.

-

Combination Therapies: Investigating the potential synergistic effects of pyrimidine propionic acid derivatives when used in combination with existing therapeutic agents.

By pursuing these avenues of research, the full therapeutic potential of pyrimidine propionic acid derivatives can be unlocked, paving the way for the development of innovative treatments for a range of human diseases.

References

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

-

Pyrimidine as antiinflammatory agent: A review. [Link]

-

Antimicrobial activity of synthesized synthesized propionic acid derivatives. - ResearchGate. [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]

-

Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

-

Advances in the synthesis and anticancer activities of pyrimidine based scaffolds. [Link]

-

Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect. [Link]

-

Propionic acid counteracts the inflammation of human subcutaneous adipose tissue: a new avenue for drug development. [Link]

-

“ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives” | Request PDF. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. [Link]

-

(PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

Pharmacological potentials of pyrimidine derivative: A review | Request PDF. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. [Link]

-

pyrimidine derivatives as anticancer agents. | Download Scientific Diagram. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsonline.com [ijpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. researchgate.net [researchgate.net]

No Publicly Available Data on the Mechanism of Action for 2-Methyl-3-pyrimidin-4-yl-propionic acid

Despite a comprehensive search of scientific literature and chemical databases, no public information is currently available regarding the mechanism of action for the compound 2-Methyl-3-pyrimidin-4-yl-propionic acid.

Efforts to identify potential synonyms or related compounds that might provide indirect information were also unsuccessful. The search did not reveal any established biological activity or therapeutic area of investigation associated with this compound.

It is possible that this compound is a novel chemical entity that has not yet been characterized in the public domain, is part of an early-stage or proprietary research program, or is a synthetic intermediate with no inherent biological activity of interest.

Without any foundational data on its mechanism of action, it is not possible to construct the requested in-depth technical guide. Further investigation would be contingent on the future publication of research detailing the biological effects of this compound.

Unlocking the Therapeutic Potential of 2-Methyl-3-pyrimidin-4-yl-propionic acid: A Technical Guide to Target Identification and Validation

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] Similarly, propionic acid derivatives have demonstrated diverse biological functions.[5][6] This technical guide outlines a comprehensive, multi-pronged strategy for the identification and validation of potential therapeutic targets for the novel compound, 2-Methyl-3-pyrimidin-4-yl-propionic acid. In the absence of pre-existing biological data for this specific molecule, we present a systematic workflow leveraging cutting-edge computational prediction, robust in vitro validation, and conclusive in vivo studies. This document is intended for researchers, scientists, and drug development professionals, providing a detailed roadmap from initial hypothesis generation to preclinical candidate validation.

Introduction: The Therapeutic Promise of Pyrimidine and Propionic Acid Moieties

The fusion of a pyrimidine ring and a propionic acid side chain in this compound suggests a high potential for therapeutic relevance. Pyrimidine derivatives are known to target a wide array of proteins, including kinases (e.g., EGFR, CDKs), histone deacetylases (HDACs), and microbial enzymes like DNA gyrase.[1][2] The propionic acid moiety, a short-chain fatty acid, can influence cellular metabolism and signaling pathways, including those mediated by G-protein coupled receptors and peroxisome proliferator-activated receptor γ (PPARγ).[6]

This guide provides a structured, evidence-based approach to systematically explore the therapeutic landscape of this compound. Our methodology is designed to be self-validating at each stage, ensuring a high degree of scientific rigor and confidence in the identified targets.

A Systematic Approach to Target Identification and Validation

Our proposed workflow for elucidating the therapeutic targets of this compound is a three-phase process:

-

Phase 1: In Silico Target Prediction. Leveraging computational models to generate a prioritized list of potential protein targets.

-

Phase 2: In Vitro Target Validation. Experimentally confirming the interaction and functional effect of the compound on the predicted targets.

-

Phase 3: In Vivo Target Confirmation and Phenotypic Screening. Assessing the compound's effect in relevant disease models to validate the target's therapeutic potential.

Caption: A high-level overview of the integrated workflow for therapeutic target identification and validation.

Phase 1: In Silico Target Prediction

The initial phase of our investigation utilizes computational methods to narrow down the vast landscape of potential protein targets.[7][8] This approach is both time and resource-efficient, providing a strong foundation for subsequent experimental validation.[7]

Ligand-Based Similarity Screening

This method is predicated on the principle that structurally similar molecules often exhibit similar biological activities.[9]

Protocol:

-

Database Selection: Utilize chemical databases such as PubChem, ChEMBL, and DrugBank.

-

Similarity Search: Perform a 2D and 3D similarity search using the structure of this compound as the query.

-

Data Compilation: Compile a list of structurally similar compounds with known biological targets and activities.

-

Target Prioritization: Prioritize targets that are frequently associated with the identified similar compounds, particularly those with known roles in disease pathways.

Reverse Molecular Docking

Reverse docking screens a single ligand against a library of protein structures to identify potential binding partners.[9]

Protocol:

-

Protein Target Database: Prepare a curated database of 3D protein structures from the Protein Data Bank (PDB), focusing on targets associated with pyrimidine and propionic acid derivatives (e.g., kinases, metabolic enzymes, GPCRs).

-

Ligand Preparation: Generate a low-energy 3D conformer of this compound.

-

Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding affinity and pose of the compound within the active sites of the target proteins.

-

Scoring and Ranking: Rank the potential targets based on their docking scores and binding energies.

Network Pharmacology Analysis

This systems biology approach helps to understand the potential effects of a compound on biological pathways and networks.[7][10]

Protocol:

-

Construct Protein-Protein Interaction (PPI) Network: Use the prioritized target list from the previous steps to build a PPI network using databases like STRING and tools like Cytoscape.

-

Pathway Enrichment Analysis: Perform pathway enrichment analysis (e.g., KEGG, Reactome) to identify biological pathways that are significantly enriched with the potential targets.

-

Hub Protein Identification: Identify highly connected "hub" proteins within the network, as these often represent critical regulatory nodes and potentially high-value therapeutic targets.

Phase 2: In Vitro Target Validation

The in silico predictions must be validated through rigorous in vitro experimentation to confirm direct target engagement and functional modulation.[11][12][13]

Biochemical Assays for Binding Affinity

These assays directly measure the binding of the compound to the purified target protein.

Protocol Example: Kinase Inhibition Assay

-

Reagents: Purified recombinant kinase, substrate peptide, ATP, and this compound at various concentrations.

-

Assay Procedure:

-

Incubate the kinase with the compound for a predetermined time.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

| Assay Type | Measures | Example Technologies |

| Kinase Inhibition | IC50 | TR-FRET, Luminescence |

| Surface Plasmon Resonance (SPR) | Kd (dissociation constant) | Biacore, Octet |

| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, ΔS | MicroCal |

Cell-Based Functional Assays

These assays assess the effect of the compound on the target's function within a cellular context.

Protocol Example: Cell Proliferation Assay (for potential anticancer targets)

-

Cell Culture: Culture a cancer cell line known to be dependent on the target protein.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.

-

Proliferation Measurement: After a defined incubation period (e.g., 72 hours), measure cell viability using an appropriate method (e.g., MTT, CellTiter-Glo).

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) to quantify the compound's anti-proliferative effect.

Caption: A simplified diagram illustrating the potential mechanism of action of the compound on a target kinase pathway.

Phase 3: In Vivo Target Confirmation and Phenotypic Screening

The final phase involves validating the therapeutic potential of the compound in living organisms, which is a critical step in the drug discovery pipeline.[14][15][16]

Disease-Relevant Animal Models

The choice of animal model is crucial and should accurately recapitulate the human disease pathology.[14][17]

Example: Xenograft Mouse Model for Cancer

-

Model Establishment: Implant human cancer cells (validated in vitro) subcutaneously into immunocompromised mice.

-

Compound Administration: Once tumors are established, administer this compound or a vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Efficacy Assessment: Monitor tumor growth over time. At the end of the study, excise tumors and perform histological and biomarker analysis.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

PK/PD studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and its relationship with the observed pharmacological effect.

Protocol Outline:

-

PK Study: Administer a single dose of the compound to animals and collect blood samples at various time points to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).

-

PD Study: In a separate cohort of tumor-bearing animals, administer the compound and collect tumor and surrogate tissue samples to measure target engagement and modulation of downstream biomarkers.

Conclusion

The systematic approach detailed in this guide provides a robust framework for the comprehensive evaluation of this compound as a potential therapeutic agent. By integrating computational prediction with rigorous in vitro and in vivo validation, researchers can efficiently identify and validate novel drug targets, ultimately accelerating the translation of promising molecules into clinical candidates. The inherent versatility of the pyrimidine and propionic acid moieties suggests that this compound may hold significant promise across a range of therapeutic areas, warranting the thorough investigation outlined herein.

References

- Targeting disease: Computational approaches for drug target identification - PubMed.

- Full article: Computational approaches for drug target identification in pathogenic diseases.

- Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central.

- Using Animal Models for Drug Development | Taconic Biosciences.

- Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics.

- Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed.

- In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments.

- In Vivo Target Validation - Creative Biolabs.

- Target Validation - Sygnature Discovery.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.

- In vitro assays and target validation - Swansea University.

- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.

- The Importance of In Vitro Assays - Visikol.

- Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis Online.

- Role of Pyrimidine Derivatives in the Treatment of Cancer - ResearchGate.

- Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives.

- Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]

- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. In vitro assays and target validation - Swansea University [swansea.ac.uk]

- 13. The Importance of In Vitro Assays [visikol.com]

- 14. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]

- 15. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]

- 17. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Guide to the Spectroscopic Characterization of 2-Methyl-3-pyrimidin-4-yl-propionic Acid

Abstract

This technical guide provides a detailed, multi-faceted approach to the spectroscopic analysis of 2-Methyl-3-pyrimidin-4-yl-propionic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrimidine derivatives are foundational scaffolds in numerous biologically active molecules, making their unambiguous structural characterization a critical step in the research and development pipeline[1]. This document moves beyond simple data reporting, offering a rationale-driven framework for researchers, scientists, and drug development professionals. We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section provides not only the expected spectral data but also the underlying scientific principles, field-proven experimental protocols, and an integrated workflow to ensure self-validating and robust structural elucidation.

Introduction: The Imperative for Rigorous Characterization

The compound this compound (CAS 819850-15-2) combines two key chemical moieties: a pyrimidine ring and a carboxylic acid. The pyrimidine core is a cornerstone of nucleic acids and is prevalent in a vast array of therapeutic agents, including anticancer and antimicrobial drugs[1][2]. The carboxylic acid group provides a handle for further chemical modification and influences the molecule's overall physicochemical properties, such as solubility and potential for hydrogen bonding.

Accurate structural confirmation is the bedrock of chemical and pharmaceutical research. It ensures that biological activity is correctly attributed to the intended molecule, validates synthetic pathways, and is a non-negotiable component of quality control and regulatory submissions. This guide presents a holistic strategy for leveraging a suite of spectroscopic techniques to build an unshakeable structural proof for this compound.

Molecular Structure

The logical first step in any analysis is to visualize the molecule's structure, which dictates the expected spectroscopic outputs.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and determine the precise connectivity of atoms.[3]

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the polar carboxylic acid and its protons will not exchange with the acidic proton of the analyte as readily as D₂O. The expected proton signals are detailed below.

| Proton Assignment | Predicted Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| H2 (Pyrimidine) | ~9.1 - 9.3 | Singlet (s) | Highly deshielded proton between two electron-withdrawing nitrogen atoms. |

| H6 (Pyrimidine) | ~8.7 - 8.9 | Doublet (d) | Deshielded aromatic proton, coupled to H5. |

| H5 (Pyrimidine) | ~7.5 - 7.7 | Doublet (d) | Aromatic proton, coupled to H6. |

| -COOH | ~12.0 - 13.0 | Broad Singlet (br s) | Acidic proton, chemical shift is concentration-dependent. Disappears upon D₂O shake.[4] |

| -CH- (α-carbon) | ~2.8 - 3.2 | Multiplet (m) | Coupled to both the adjacent -CH₂- group and the -CH₃ group. |

| -CH₂- (β-carbon) | ~3.0 - 3.4 | Multiplet (m) | Diastereotopic protons adjacent to a stereocenter and the pyrimidine ring, likely a complex pattern. |

| -CH₃ | ~1.1 - 1.3 | Doublet (d) | Coupled to the single proton on the α-carbon. |

Predicted ¹³C NMR Spectrum: Mapping the Carbon Framework

Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom, revealing the carbon backbone of the molecule.

| Carbon Assignment | Predicted Shift (δ, ppm) | Rationale |

| -C=O (Carboxyl) | ~170 - 180 | Characteristic downfield shift for a carboxylic acid carbonyl carbon.[4] |

| C4 (Pyrimidine) | ~160 - 165 | Quaternary carbon of the pyrimidine ring attached to the side chain. |

| C2, C6 (Pyrimidine) | ~150 - 160 | Deshielded aromatic carbons directly bonded to nitrogen. |

| C5 (Pyrimidine) | ~120 - 125 | Shielded aromatic carbon relative to C2 and C6. |

| -CH- (α-carbon) | ~40 - 45 | Aliphatic carbon attached to the carboxyl group. |

| -CH₂- (β-carbon) | ~35 - 40 | Aliphatic carbon attached to the pyrimidine ring. |

| -CH₃ | ~15 - 20 | Shielded aliphatic methyl carbon. |

Experimental Protocol: NMR Analysis

Trustworthiness: The following protocol includes a D₂O exchange step, which serves as an internal validation for the assignment of the carboxylic acid proton.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: Utilize a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.

-

Parameters: Employ a standard single-pulse sequence. Acquire 16-32 scans with a relaxation delay of 2 seconds to ensure quantitative integration.[3]

-

Spectral Width: Set the spectral width from -1 to 14 ppm.

-

-

¹³C NMR Acquisition:

-

Validation (D₂O Exchange): After initial spectra are acquired, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance of the broad singlet between 12-13 ppm confirms its assignment as the labile carboxylic acid proton.

-

2D NMR (Optional but Recommended): For unambiguous assignment, perform a COSY experiment to confirm ¹H-¹H couplings (e.g., H5-H6, -CH-CH₂-, -CH-CH₃) and an HSQC or HETCOR experiment to correlate each proton with its directly attached carbon.[6][7]

Mass Spectrometry (MS): Molecular Weight and Structural Fragmentation

MS is an indispensable tool that provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.[5]

Expected Mass Spectrum and Fragmentation

-

Molecular Weight: 166.17 g/mol

-

Molecular Formula: C₈H₁₀N₂O₂

-

Expected Ion (ESI Positive Mode): [M+H]⁺ at m/z 167.08

-

Expected Ion (ESI Negative Mode): [M-H]⁻ at m/z 165.06

Causality in Fragmentation: The structure's stability is dictated by its weakest bonds and the stability of the resulting fragments. The bond between the alpha- and beta-carbons and the lability of the carboxyl group are prime candidates for cleavage.

Caption: Plausible ESI+ fragmentation pathway for the target molecule.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute this solution to a final concentration of ~1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation ([M+H]⁺).[5]

-

Instrument Parameters:

-

Ionization Source: Electrospray Ionization (ESI).

-

Mass Analyzer: Utilize a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap for accurate mass measurement, which can confirm the elemental composition.[8]

-

Acquisition Mode: Acquire data in full scan mode for both positive and negative ionization to observe the [M+H]⁺ and [M-H]⁻ ions.

-

-

Tandem MS (MS/MS): To validate the proposed fragmentation, select the parent ion (m/z 167.08) and subject it to collision-induced dissociation (CID) to generate and analyze its fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the vibrations of chemical bonds.[9]

Interpreting the IR Spectrum

The spectrum of this compound will be dominated by the features of the carboxylic acid, with additional peaks from the aromatic ring and alkyl chain.

| Wavenumber (cm⁻¹) | Functional Group | Expected Appearance | Rationale |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Very Broad, Strong | This characteristic broadness is due to strong hydrogen-bonding dimers formed between carboxylic acid molecules.[4][10] |

| 3100 - 3000 | C-H stretch (Aromatic) | Medium, Sharp | Stretching vibrations of the C-H bonds on the pyrimidine ring. |

| 2980 - 2850 | C-H stretch (Aliphatic) | Medium, Sharp | Stretching vibrations of the C-H bonds in the methyl and methylene groups. |

| ~1710 | C=O stretch (Carboxylic Acid) | Very Strong, Sharp | Carbonyl stretch of a hydrogen-bonded (dimeric) carboxylic acid.[4] |

| 1600 - 1450 | C=C and C=N stretches | Medium to Strong | Aromatic ring stretching vibrations from the pyrimidine nucleus. |

| 1320 - 1210 | C-O stretch | Strong | Stretching of the carbon-oxygen single bond in the carboxylic acid.[10] |

| ~920 | O-H bend | Broad, Medium | Out-of-plane bend of the hydrogen-bonded OH group.[10] |

Experimental Protocol: ATR-IR Analysis

Attenuated Total Reflectance (ATR) is a modern, simple technique that requires minimal sample preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal after analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophores. For this compound, the pyrimidine ring is the primary chromophore.

Expected UV-Vis Spectrum

The pyrimidine ring is expected to exhibit π → π* and n → π* transitions. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and the substituents on the ring. Based on data for similar pyrimidine derivatives, one would expect strong absorption bands in the UV region.[11][12]

-

Expected λmax: Two primary absorption bands are likely:

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent such as ethanol, methanol, or water.

-

Sample Preparation:

-

Prepare a stock solution of the compound with a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to create a solution with an absorbance value in the optimal range of 0.1 to 1.0.[5]

-

-

Instrument Parameters:

-

Use a dual-beam UV-Vis spectrophotometer with matched quartz cuvettes (one for the sample, one for the solvent blank).

-

-

Data Acquisition: Record the spectrum over a range of approximately 200 to 400 nm. The λmax values should be identified from the resulting spectrum.

Integrated Spectroscopic Analysis Workflow

No single technique provides absolute proof. The strength of characterization lies in the convergence of data from multiple, orthogonal methods. A logical workflow ensures efficiency and builds a comprehensive, self-validating data package.

Caption: An integrated workflow for the comprehensive spectroscopic analysis.

Conclusion

The structural characterization of this compound is achieved not by a single measurement but by the synergistic integration of multiple spectroscopic techniques. NMR spectroscopy provides the detailed architectural blueprint, Mass Spectrometry confirms the elemental composition and offers fragmentation clues, IR spectroscopy rapidly verifies the presence of key functional groups, and UV-Vis spectroscopy characterizes the electronic properties of the pyrimidine chromophore. By following the rationale-driven protocols and integrated workflow outlined in this guide, researchers can confidently and robustly validate the structure of this and similar molecules, ensuring the integrity and reproducibility of their scientific work.

References

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem. (n.d.).

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

- Ferreira da Silva, F., et al. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.

- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives - Benchchem. (n.d.).

- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576.

-

Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved January 19, 2026, from [Link]

- Pyrimidine Biosynthesis Analysis Service - Creative Proteomics. (n.d.).

-

IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

- Ferreira da Silva, F., et al. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry.

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2015). PMC - PubMed Central.

- Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. (n.d.). IOSR Journal.

-

Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

- 2-Methyl-3-(pyridin-4-YL)propanoic acid. (n.d.). PubChem.

- IR: carboxylic acids. (n.d.).

- Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax.

- IR Spectra for Carboxylic Acid | Detailed Guide. (2024, October 11). Echemi.

- This compound SAFETY DATA SHEET. (2007, February 13). Cayman Chemical.

Sources

- 1. researchgate.net [researchgate.net]

- 2. article.sapub.org [article.sapub.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 9. echemi.com [echemi.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrimidine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a cornerstone of heterocyclic chemistry, stands as a "privileged scaffold" in modern drug discovery. Its inherent ability to mimic the structures of nucleobases allows for critical interactions with a multitude of biological targets, making it a focal point for the development of novel therapeutics.[1][2] This guide offers an in-depth exploration of the discovery and synthesis of pyrimidine-based compounds, providing field-proven insights and detailed methodologies for professionals in drug development.

The Enduring Significance of the Pyrimidine Core in Medicinal Chemistry

The biological importance of pyrimidines is profound, as they are fundamental components of nucleic acids—cytosine, thymine, and uracil—which encode the very blueprint of life.[3][4] This inherent biocompatibility has been leveraged by medicinal chemists to design a vast array of therapeutic agents. The pyrimidine ring's capacity to engage in hydrogen bonding and π-π stacking interactions enables it to bind with high affinity to diverse biological targets, including kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[1][5] Consequently, pyrimidine derivatives have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[6][7][8]

Strategic Approaches to the Synthesis of Novel Pyrimidine Derivatives

The synthetic versatility of the pyrimidine core allows for the creation of diverse and highly functionalized molecules. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, scalability, and the principles of green chemistry.

Foundational Multicomponent Reactions: The Biginelli Reaction

First reported in 1893, the Biginelli reaction remains a highly efficient and atom-economical method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.[9][10] This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) is typically acid-catalyzed and offers a straightforward route to a key class of pyrimidine derivatives.[11][12]

Causality in Experimental Choice: The selection of the Biginelli reaction is often driven by the need for rapid library synthesis in early-stage drug discovery. Its operational simplicity and the commercial availability of a wide range of starting materials allow for the efficient generation of a diverse set of analogs for initial screening. Modern iterations of this reaction often employ microwave assistance or solvent-free conditions to enhance yields and reduce reaction times, aligning with green chemistry principles.[11]

Objective: To synthesize Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Materials:

-

Benzaldehyde (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Urea (1.5 eq)

-

Ethanol (solvent)

-

Concentrated Hydrochloric Acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde and ethyl acetoacetate in ethanol.

-

Add urea to the solution, followed by a catalytic amount of concentrated hydrochloric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

Self-Validation: The success of the reaction is confirmed by the isolation of a crystalline solid with a melting point consistent with the literature value. Further characterization by NMR and Mass Spectrometry will validate the structure of the desired product.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki Coupling

For the synthesis of more complex, highly functionalized pyrimidines, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are indispensable tools. This reaction facilitates the formation of a carbon-carbon bond between a halogenated pyrimidine and an organoboron compound.

Causality in Experimental Choice: The Suzuki coupling is the method of choice when precise control over the substitution pattern is required, particularly for late-stage functionalization in lead optimization. Its broad functional group tolerance and generally high yields make it a robust and reliable method for introducing aryl, heteroaryl, or alkyl groups onto the pyrimidine scaffold.

Objective: To synthesize 4-phenyl-2-(trifluoromethyl)pyrimidine from 4-chloro-2-(trifluoromethyl)pyrimidine.

Materials:

-

4-chloro-2-(trifluoromethyl)pyrimidine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

Triphenylphosphine (PPh₃, 0.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane/Water (solvent mixture)

Procedure:

-

To a Schlenk flask, add 4-chloro-2-(trifluoromethyl)pyrimidine, phenylboronic acid, potassium carbonate, and the palladium catalyst system (Pd(OAc)₂ and PPh₃).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture (1,4-dioxane/water, typically 3:1).

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validation: The successful formation of the C-C bond is confirmed by the disappearance of the starting material and the appearance of the product spot on the TLC plate. NMR spectroscopy will show the characteristic signals of the newly introduced phenyl group, and mass spectrometry will confirm the expected molecular weight of the product.

Purification and Structural Elucidation: Ensuring Compound Integrity

The isolation of a pure compound and the unambiguous determination of its structure are paramount in drug discovery.

Purification Techniques

-

Column Chromatography: This is the most common method for purifying synthetic compounds, separating components of a mixture based on their differential adsorption to a stationary phase.

-

Recrystallization: This technique is used to purify solid compounds by dissolving the crude material in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.

Characterization Techniques

A combination of spectroscopic techniques is essential for the complete structural characterization of novel pyrimidine derivatives.[13]

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.[14][15] |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound and can provide structural information through fragmentation patterns.[14] |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule.[14] |

Application in Drug Discovery: From Hit to Lead

The synthesized pyrimidine-based compounds are then evaluated for their biological activity. This process often begins with high-throughput screening against a specific biological target.

Structure-Activity Relationship (SAR) Studies

Once initial "hits" are identified, SAR studies are conducted to understand the relationship between the chemical structure of the compounds and their biological activity.[16][17] This iterative process involves synthesizing and testing a series of analogs to identify the key structural features required for potency and selectivity.[18] For instance, in the development of kinase inhibitors, modifications to the substituents on the pyrimidine ring can dramatically affect the compound's binding affinity and selectivity for the target kinase.[5][19][20]

Pyrimidine-Based Compounds as Kinase Inhibitors

The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the "hinge" region of the kinase active site, mimicking the interaction of the adenine ring of ATP.[21][22] This makes pyrimidines a privileged scaffold for the development of potent and selective kinase inhibitors for the treatment of cancer and other diseases.[2][23]

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrimidine-based MEK inhibitor.

Future Directions and Emerging Trends

The field of pyrimidine synthesis is continuously evolving, with a focus on developing more efficient, sustainable, and diversity-oriented synthetic methods.[1] Recent advances include the use of flow chemistry, photoredox catalysis, and C-H activation strategies to streamline the synthesis of complex pyrimidine derivatives.[1] Furthermore, the integration of computational modeling and artificial intelligence is accelerating the design and discovery of novel pyrimidine-based compounds with improved therapeutic profiles.

Caption: A generalized workflow for the discovery of novel pyrimidine-based compounds.

References

- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.

- Hantzsch pyridine synthesis.

- Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity rel

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- Synthesis and Biological Activities of Some Pyrimidine Deriv

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.

- Modern Analytical Technique for Characteriz

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Public

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central.

- An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Pyrimidines - Benchchem.

- The Biological Significance of Pyrimidine Derivatives: A Technical Guide for Drug Discovery and Development - Benchchem.